L-Cysteine, N-((diphenylamino)carbonyl)-S-methyl-
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Overview
Description
L-Cysteine, N-((diphenylamino)carbonyl)-S-methyl- is a derivative of L-cysteine, a sulfur-containing amino acid. This compound is characterized by the presence of a diphenylamino carbonyl group and a methyl group attached to the sulfur atom. L-cysteine itself plays a crucial role in various biological processes, including protein folding, metal binding, and redox reactions. The modification of L-cysteine with diphenylamino carbonyl and methyl groups can potentially alter its chemical properties and biological activities, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, N-((diphenylamino)carbonyl)-S-methyl- typically involves the following steps:
Protection of the Amino Group: The amino group of L-cysteine is protected using a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group.
Introduction of the Diphenylamino Carbonyl Group: The protected L-cysteine is then reacted with diphenylamine and a carbonylating agent, such as phosgene or triphosgene, to introduce the diphenylamino carbonyl group.
Methylation of the Sulfur Atom: The sulfur atom of the intermediate compound is methylated using a methylating agent, such as methyl iodide or dimethyl sulfate.
Deprotection of the Amino Group: Finally, the protecting group is removed to yield the desired compound.
Industrial Production Methods
Industrial production of L-Cysteine, N-((diphenylamino)carbonyl)-S-methyl- may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
L-Cysteine, N-((diphenylamino)carbonyl)-S-methyl- can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The diphenylamino carbonyl group can be reduced to form secondary amines.
Substitution: The methyl group on the sulfur atom can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Alkylating agents like alkyl halides or aryl halides can be used in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary amines.
Substitution: Alkyl or aryl derivatives of the compound.
Scientific Research Applications
L-Cysteine, N-((diphenylamino)carbonyl)-S-methyl- has various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on protein folding and stability, as well as its interactions with metal ions.
Medicine: Investigated for its potential therapeutic effects, including antioxidant properties and its role in redox reactions.
Industry: Used in the production of pharmaceuticals, cosmetics, and food additives.
Mechanism of Action
The mechanism of action of L-Cysteine, N-((diphenylamino)carbonyl)-S-methyl- involves its interactions with various molecular targets and pathways. The compound’s sulfur atom can participate in redox reactions, acting as an antioxidant. The diphenylamino carbonyl group may interact with proteins and enzymes, potentially affecting their activity and stability. The methyl group on the sulfur atom can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution in biological systems.
Comparison with Similar Compounds
Similar Compounds
L-Cysteine: The parent compound, which lacks the diphenylamino carbonyl and methyl groups.
N-Acetyl-L-Cysteine (NAC): A derivative of L-cysteine with an acetyl group attached to the amino group.
L-Cystine: A dimer formed by the oxidation of two L-cysteine molecules, linked by a disulfide bond.
Uniqueness
L-Cysteine, N-((diphenylamino)carbonyl)-S-methyl- is unique due to the presence of the diphenylamino carbonyl and methyl groups, which can significantly alter its chemical properties and biological activities compared to other similar compounds. These modifications can enhance its stability, lipophilicity, and potential interactions with biological targets, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
5871-92-1 |
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Molecular Formula |
C17H18N2O3S |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
(2R)-2-(diphenylcarbamoylamino)-3-methylsulfanylpropanoic acid |
InChI |
InChI=1S/C17H18N2O3S/c1-23-12-15(16(20)21)18-17(22)19(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15H,12H2,1H3,(H,18,22)(H,20,21)/t15-/m0/s1 |
InChI Key |
SDYXSMMKAXUICR-HNNXBMFYSA-N |
Isomeric SMILES |
CSC[C@@H](C(=O)O)NC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2 |
Canonical SMILES |
CSCC(C(=O)O)NC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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